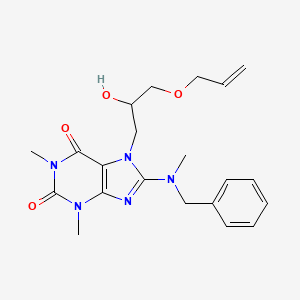
7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(3-(Allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and the presence of multiple functional groups that may influence its pharmacological properties.
- Molecular Formula : C21H27N5O4
- Molecular Weight : 413.478 g/mol
- CAS Number : 876892-06-7
The compound features a purine core modified with an allyloxy group and a benzyl(methyl)amino substituent, which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related purine derivatives. For instance, compounds with similar modifications have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzymes critical for growth and survival .
| Compound | Target Bacteria | Inhibition Zone (cm) |
|---|---|---|
| Compound A | E. coli | 1.0 |
| Compound B | Staphylococcus aureus | Inactive |
Anticancer Activity
The anticancer properties of purine derivatives have been extensively studied. In vitro tests against human liver carcinoma cell lines (HepG2) demonstrated that certain structural modifications enhance cytotoxicity. Notably, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
The biological mechanisms underlying the activities of this compound likely involve interactions with specific cellular targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in nucleic acid metabolism and signal transduction pathways. This binding affinity is crucial for its antibacterial and anticancer effects .
Case Studies
- Antibacterial Efficacy : A study investigating various purine derivatives found that modifications at the benzyl position significantly enhanced binding to bacterial enzymes, leading to increased antibacterial efficacy against E. coli.
- Cytotoxicity Assessment : In a comparative analysis of several purine derivatives on HepG2 cells, the compound was among the top candidates exhibiting low IC50 values, suggesting a strong potential for development as an anticancer agent.
Eigenschaften
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-5-11-30-14-16(27)13-26-17-18(24(3)21(29)25(4)19(17)28)22-20(26)23(2)12-15-9-7-6-8-10-15/h5-10,16,27H,1,11-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRINAFCGJSLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














